molecular formula C19H20N2O2 B2862438 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide CAS No. 1351644-77-3

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide

Cat. No. B2862438
CAS RN: 1351644-77-3
M. Wt: 308.381
InChI Key: OGSOABSORLCBKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds is available , but the specific molecular structure of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” is not found in the search results.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are available , but the specific chemical reactions of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available , but the specific physical and chemical properties of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.

Scientific Research Applications

Anticancer Potential

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide and related compounds have been explored for their potential in cancer treatment. For instance, α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized via a one-pot three-component method, displayed notable antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and cervical carcinoma cells (Fang et al., 2016). Additionally, another study identified a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides with significant antilipidperoxidation activities and cerebral protective effects, suggesting potential in neuroprotective applications (Tatsuoka et al., 1992).

Sleep-Wake Modulation

In research on sleep-wake modulation, the blockade of orexin receptors, which are linked to wakefulness, was studied using a compound structurally related to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide. This research is significant for understanding sleep disorders and developing treatments (Dugovic et al., 2009).

Synthesis of Bioactive Compounds

Various studies have focused on the synthesis of bioactive compounds using tetrahydroisoquinolines. For example, the synthesis of 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones, which showed potential as anti-cancer agents, targets renal, leukemia, melanoma, and lung cancer cell lines (Lobe & Efange, 2020). Additionally, the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides represents an advancement in creating compounds for potential therapeutic use (Shi et al., 2013).

Cardiovascular Applications

Research has also delved into the cardiovascular domain, where 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines showed potential as bradycardic agents with inhibitory activity against I(f) currents, which are relevant in cardiac rhythm regulation (Kubota et al., 2003).

Mechanism of Action

The mechanism of action of similar compounds is discussed in various sources , but the specific mechanism of action of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” is not found in the search results.

Safety and Hazards

The safety and hazards of similar compounds are discussed in various sources , but the specific safety and hazards of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” are not found in the search results.

properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)21-16-10-9-15-11-12-20-19(23)17(15)13-16/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSOABSORLCBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide

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